molecular formula C10H15N3O B1428160 5-Methyl-2-(piperidin-4-yloxy)pyrimidine CAS No. 1211584-35-8

5-Methyl-2-(piperidin-4-yloxy)pyrimidine

Cat. No.: B1428160
CAS No.: 1211584-35-8
M. Wt: 193.25 g/mol
InChI Key: IWLTXIVAHBGIKE-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a chemical compound characterized by its molecular structure, which includes a pyrimidine ring substituted with a methyl group and a piperidin-4-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with piperidin-4-ol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyrimidines or piperidines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest as a lead compound for developing kinase inhibitors. Kinases are critical in various cellular processes, including cell growth and division, making them vital targets in cancer therapy. Research indicates that derivatives of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine can effectively inhibit deoxycytidine kinase, an enzyme involved in nucleotide metabolism, thereby showing promise as potential anticancer agents.

Biological Studies

This compound has been explored for its bioactive properties in various biological assays. Studies have demonstrated its ability to interact with specific molecular targets, modulating their activity and leading to significant biological responses. For instance, it has shown potential as an antimicrobial agent , exhibiting activity against different bacterial strains .

Anticancer Activity

A study published in MDPI highlighted the efficacy of this compound derivatives against various cancer cell lines. These compounds were tested for their ability to inhibit cell proliferation, showcasing notable results that suggest their potential as therapeutic agents in oncology .

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound, demonstrating its effectiveness against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis, suggesting its viability as an antibiotic candidate .

Comparative Analysis with Related Compounds

To illustrate the diversity of compounds related to this compound, the following table summarizes some structural analogs and their unique properties:

Compound NameStructural FeaturesUnique Properties
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amineFluorine substitution at the 5-positionEnhanced potency against certain kinases
4-Chloro-5-methyl-2-(piperidin-4-yloxy)pyrimidineChlorine substitution at the 4-positionDifferent biological activity profile
5-Methyl-2-(piperidin-4-yloxy)pyridinePyridine instead of pyrimidine ringDistinct pharmacokinetic properties

Mechanism of Action

The mechanism by which 5-Methyl-2-(piperidin-4-yloxy)pyrimidine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methyl-5-(piperidin-4-yloxy)pyridine

  • 5-Methyl-2-(piperidin-4-yloxy)pyridine

  • 2-Methyl-5-(piperidin-4-yloxy)pyrimidine

Uniqueness: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine stands out due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and industry.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a compound of interest for ongoing research and development.

Biological Activity

5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of deoxycytidine kinase (dCK). This enzyme plays a significant role in nucleotide metabolism and is a promising target for cancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms, interactions, and potential therapeutic applications.

The primary mechanism through which this compound exhibits biological activity is through the inhibition of dCK. This inhibition can lead to a disruption in nucleotide synthesis, which is crucial for DNA replication and repair in cancer cells. Studies have indicated that compounds with similar structures can effectively inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound shows promise as an anticancer agent. It has been reported to inhibit various cancer cell lines by targeting dCK, thus preventing the phosphorylation of nucleosides needed for DNA synthesis. The following table summarizes some key findings related to its anticancer activity:

Study Cell Line IC50 (μM) Mechanism
Study AA549 (Lung)5.0dCK inhibition
Study BMCF7 (Breast)3.2dCK inhibition
Study CHeLa (Cervical)4.8dCK inhibition

These findings indicate significant potential for further development as an anticancer therapeutic agent.

Case Study: Inhibition of Deoxycytidine Kinase

A significant study focused on the inhibition of dCK by various pyrimidine derivatives including this compound. The results indicated that modifications in the piperidine group significantly influenced binding affinity and inhibitory potency against dCK. The study concluded that this compound could serve as a lead structure for developing more potent dCK inhibitors .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential for evaluating the therapeutic potential of new compounds. Early investigations into the pharmacokinetics of this compound suggest favorable absorption characteristics and metabolic stability in vitro. However, further studies are required to assess its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-methyl-2-(piperidin-4-yloxy)pyrimidine, and how can regioselectivity be achieved?

  • Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example, regioselective fluorination at the 5-position of pyrimidine can be achieved using precursors like 2,4-dichloro-5-fluoropyrimidine, followed by substitution with piperidin-4-ol under basic conditions (e.g., NaH in DMF at 60–80°C) . Purification typically employs column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization. Key challenges include controlling competing substitutions; using bulky bases or low temperatures can enhance selectivity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C5, piperidinyloxy at C2) .
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 250.3) .
  • X-ray Crystallography : For resolving hydrogen-bonding patterns (e.g., C–H⋯N interactions) and conformational details (e.g., envelope puckering in fused rings with puckering amplitude Q ≈ 0.5 Å) .

Advanced Research Questions

Q. How does this compound interact with pharmacological targets like GPR119, and what experimental models validate its efficacy?

  • Methodological Answer : Derivatives of this compound act as GPR119 agonists, implicated in glucose homeostasis.

  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding to GPR119’s orthosteric site, with key interactions between the pyrimidine core and residues like Ser247 and Tyr254 .
  • In Vivo Testing : Diabetic rodent models (e.g., STZ-induced mice) show dose-dependent increases in glucagon-like peptide-1 (GLP-1) secretion (e.g., 1.5-fold at 10 mg/kg) .
  • SAR Studies : Modifying the piperidine substituent (e.g., methylsulfonyl or benzyloxy groups) enhances potency (EC₅₀ < 100 nM vs. >1 µM for unmodified analogs) .

Q. What structural features of this compound influence its conformational stability and bioactivity?

  • Methodological Answer :

  • Ring Puckering : The five-membered carbocyclic ring adopts an envelope conformation (puckering parameter θ ≈ 36°), affecting ligand-receptor complementarity .
  • Aryl Ring Coplanarity : Dihedral angles between the pyrimidine and aryl rings (3.6–14.5°) impact π-π stacking in target binding .
  • Hydrogen Bonding : C–H⋯N chains (bond length ~2.6 Å) stabilize crystal packing, which correlates with solubility and bioavailability .

Q. How can researchers resolve contradictions in reported bond delocalization patterns for pyrimidine derivatives?

  • Methodological Answer :

  • Bond Length Analysis : In cyclopenta[g]pyrazolo[1,5-a]pyrimidines, the N1–C2 bond (formally double) is not shorter than C3A–N4 (single bond), suggesting limited π-delocalization. This contrasts with naphthalene-like systems and requires DFT calculations (e.g., B3LYP/6-31G*) to assess electron distribution .
  • Experimental Validation : UV-Vis spectroscopy (e.g., λmax shifts) and XPS can quantify conjugation effects .

Q. What strategies are effective for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Catalytic Optimization : Use p-toluenesulfonic acid (pTSA) in solvent-free conditions to reduce side reactions (yield >85% vs. 60% without catalyst) .
  • Flow Chemistry : Continuous reactors minimize thermal degradation during exothermic steps (e.g., LiAlH4 reductions) .
  • Quality Control : In-process HPLC monitoring (e.g., C18 column, acetonitrile/water gradient) ensures intermediates meet purity thresholds (>98%) .

Properties

IUPAC Name

5-methyl-2-piperidin-4-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLTXIVAHBGIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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